molecular formula C14H24N2O5 B13170816 4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid

4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid

Cat. No.: B13170816
M. Wt: 300.35 g/mol
InChI Key: FXBPKENYOGLSOM-JTQLQIEISA-N
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Description

4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a butanoic acid derivative under controlled conditions. The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. The final product is obtained through a series of purification steps, including crystallization and chromatography .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques to ensure high yield and purity. The process may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved reaction mass efficiency and reduced process mass intensity .

Chemical Reactions Analysis

Types of Reactions

4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tert-butoxycarbonyl group plays a crucial role in protecting the amine functionality, allowing the compound to undergo various chemical transformations without unwanted side reactions. The pyrrolidine ring structure contributes to the compound’s stability and reactivity, facilitating its use in diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}butanoic acid stands out due to its specific combination of a pyrrolidine ring and a tert-butoxycarbonyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical agents .

Properties

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

4-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid

InChI

InChI=1S/C14H24N2O5/c1-14(2,3)21-13(20)16-9-5-6-10(16)12(19)15-8-4-7-11(17)18/h10H,4-9H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1

InChI Key

FXBPKENYOGLSOM-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCCCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCCCC(=O)O

Origin of Product

United States

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